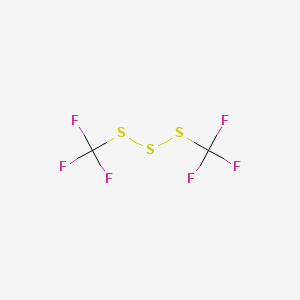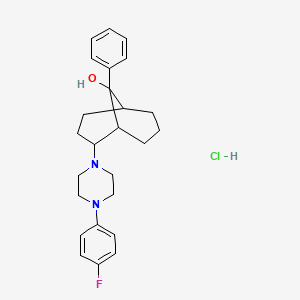
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride is a complex organic compound that belongs to the class of bicyclo nonane derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazinyl group, and a phenyl group attached to a bicyclo nonane structure. It is often studied for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bicyclo Nonane Core: The bicyclo nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached via a nucleophilic substitution reaction using a suitable piperazine derivative.
Final Hydrochloride Formation: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chlorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride
- 2-(4-(4-Methylphenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride
Uniqueness
2-(4-(4-Fluorophenyl)-1-piperazinyl)-9-phenylbicyclo(3.3.1)nonan-9-ol hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
CAS No. |
30297-93-9 |
|---|---|
Molecular Formula |
C25H32ClFN2O |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-9-phenylbicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C25H31FN2O.ClH/c26-21-10-12-22(13-11-21)27-15-17-28(18-16-27)24-14-9-20-7-4-8-23(24)25(20,29)19-5-2-1-3-6-19;/h1-3,5-6,10-13,20,23-24,29H,4,7-9,14-18H2;1H |
InChI Key |
NWRCWZFYAGOCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2(C3=CC=CC=C3)O)N4CCN(CC4)C5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



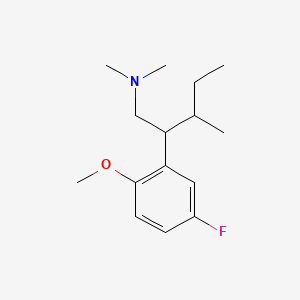
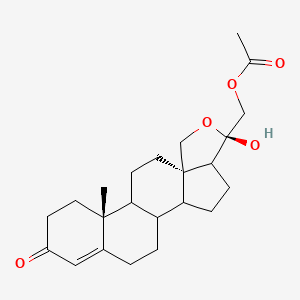
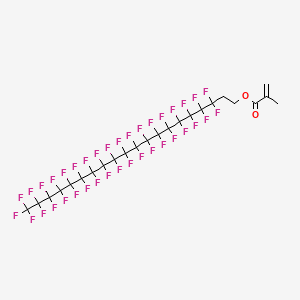
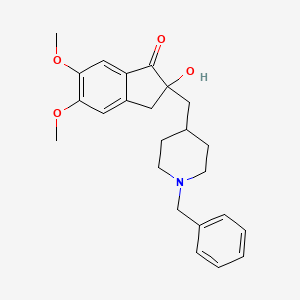
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)


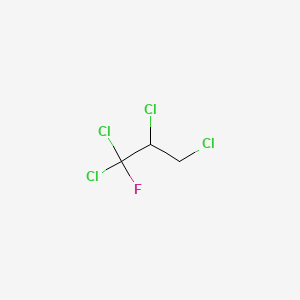
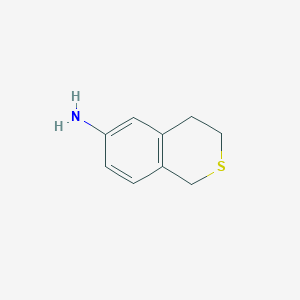
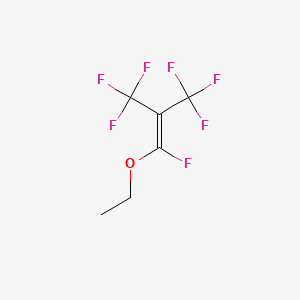
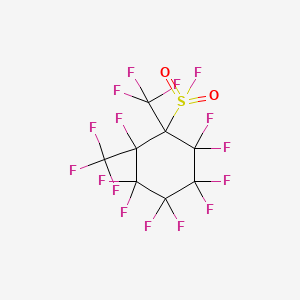
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
